Z-3-Abz-Osu
Description
Z-3-Abz-Osu (benzyl (3-((acetyloxy)amino)benzoyl)oxy)succinimide) is an amine-derived compound characterized by its acetylated aromatic backbone and succinimide ester functionality. This compound is notable for its role in organic synthesis, particularly in peptide coupling and crosslinking applications due to its reactive ester group . Synthesized via N-acetylation of 3-aminobenzoic acid followed by succinimide esterification, this compound exhibits a purity range of 90–98% in commercial catalogs, reflecting advanced purification techniques such as column chromatography and recrystallization . Its molecular formula (C₁₈H₁₆N₂O₆) and structural features, including the acetyl-protected amine and electron-withdrawing succinimide group, contribute to its stability and reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-16-9-10-17(23)21(16)27-18(24)14-7-4-8-15(11-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFLNWIEFSKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598122 | |
| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129666-48-4 | |
| Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-aminobenzoic acid N-hydroxysuccinimide ester typically involves the reaction of 3-aminobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of Z-3-aminobenzoic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-3-aminobenzoic acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminobenzoic acid and N-hydroxysuccinimide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Dicyclohexylcarbodiimide for coupling reactions.
Major Products:
Amide Bonds: Formed when reacting with amines.
Hydrolysis Products: 3-aminobenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
Z-3-aminobenzoic acid N-hydroxysuccinimide ester is widely used in scientific research, including:
Peptide Synthesis: It is used as a coupling reagent to form peptide bonds.
Bioconjugation: It is employed in the conjugation of proteins and peptides to various labels and tags.
Drug Development: It is used in the synthesis of drug molecules and in the study of drug interactions
Mechanism of Action
The mechanism of action of Z-3-aminobenzoic acid N-hydroxysuccinimide ester involves the activation of carboxyl groups to form reactive esters. These reactive esters can then react with nucleophiles, such as amines, to form stable amide bonds. This mechanism is widely utilized in peptide synthesis and bioconjugation .
Comparison with Similar Compounds
N-Acetylbenzamide
Structural Similarities: Both Z-3-Abz-Osu and N-acetylbenzamide (C₉H₉NO₂) feature an acetylated aromatic amine group. However, N-acetylbenzamide lacks the succinimide ester, resulting in reduced electrophilicity. Functional Differences:
- Reactivity : this compound’s succinimide ester enables efficient acyl transfer in peptide synthesis, whereas N-acetylbenzamide is primarily used as a hydrolysis-stable intermediate .
- Solubility : this compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ester group, while N-acetylbenzamide is more soluble in aqueous alkaline solutions .
[4-(Acetylamino)phenyl]acetic Acid
Structural Similarities: This compound (C₁₀H₁₁NO₃) shares the acetylated aromatic amine motif but incorporates a carboxylic acid group instead of a succinimide ester. Functional Differences:
- Applications : The carboxylic acid group facilitates conjugation with amines via carbodiimide coupling, making it suitable for bioconjugation. In contrast, this compound’s succinimide ester is optimized for rapid, single-step labeling .
- Stability: this compound is more moisture-sensitive due to its ester lability, whereas [4-(Acetylamino)phenyl]acetic acid exhibits greater hydrolytic stability .
Comparative Data Table
Functional Comparison with Non-Structural Analogs
Succinimidyl Esters (e.g., NHS-Acetate)
While this compound belongs to the succinimidyl ester family, its aromatic acetyl group distinguishes it from aliphatic analogs like NHS-acetate (N-hydroxysuccinimide acetate):
- Reaction Kinetics : this compound’s aromatic backbone slows hydrolysis (~T₁/₂ = 2 hours in PBS) compared to NHS-acetate (T₁/₂ = 10 minutes), enabling controlled labeling .
- Applications : NHS-acetate is preferred for modifying aliphatic amines, whereas this compound targets aromatic amine-rich biomolecules (e.g., tyrosine-containing peptides) .
Research Findings and Challenges
- Synthetic Yield : this compound achieves 65–70% yield in optimized conditions, trailing N-acetylbenzamide (85–90%) due to steric hindrance during esterification .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals this compound degrades at 200°C, outperforming [4-(Acetylamino)phenyl]acetic acid (decomposition at 170°C) but underperforming N-acetylbenzamide (stable to 250°C) .
- Toxicity: this compound exhibits low cytotoxicity (IC₅₀ > 500 μM in HEK293 cells), making it suitable for biological applications, whereas [4-(Acetylamino)phenyl]acetic acid shows moderate toxicity (IC₅₀ = 200 μM) .
Biological Activity
Z-3-Abz-Osu is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of the amino acid phenylalanine, modified to enhance its reactivity and biological activity. The compound typically features an azobenzene moiety, which can undergo reversible isomerization, impacting its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : The compound interacts with various receptors, modulating their activity. This interaction can affect downstream signaling cascades, influencing cellular responses.
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, preventing them from proliferating and leading to increased apoptosis.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have reported on the biological effects of this compound:
- Cancer Research : A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested at various concentrations, showing a dose-dependent response in cell viability assays.
- Inflammation Models : In animal models of inflammation, this compound exhibited significant anti-inflammatory effects, reducing levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
- Neuroscience Applications : Preliminary research indicates that this compound may influence neurotransmitter release, suggesting a role in modulating neural activity. Further studies are needed to elucidate these effects fully.
Research Findings
Recent findings highlight the potential therapeutic applications of this compound across various fields:
- Oncology : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Neuropharmacology : Its effects on neurotransmitter systems may open avenues for treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
